molecular formula C18H23N B3031546 3,3-Dimethyl-1,1-diphenylbutan-2-amine CAS No. 480444-13-1

3,3-Dimethyl-1,1-diphenylbutan-2-amine

Cat. No.: B3031546
CAS No.: 480444-13-1
M. Wt: 253.4 g/mol
InChI Key: ZZRLMXUCFVPFGS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,1-diphenylbutan-2-amine is a tertiary amine characterized by a branched butan-2-amine backbone with two phenyl groups at the 1-position and two methyl groups at the 3-position. This structure confers high steric hindrance and lipophilicity, influencing its physicochemical properties and biological interactions.

Key properties inferred from structurally similar compounds:

  • Molecular Weight: ~269–285 g/mol (based on diphenyl-substituted amines) .
  • Solubility: Likely low aqueous solubility due to aromatic substituents, with solubility in organic solvents like chloroform or methanol .
  • Applications: Potential roles in medicinal chemistry (e.g., as a kinesin spindle protein inhibitor or bioactive intermediate) .

Properties

IUPAC Name

3,3-dimethyl-1,1-diphenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRLMXUCFVPFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391593
Record name 3,3-dimethyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480444-13-1
Record name 3,3-dimethyl-1,1-diphenylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,1-diphenylbutan-2-amine typically involves the reaction of 1,1-diphenyl-2-butanone with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,1-diphenylbutan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Secondary amines or alcohols.

    Substitution: Halogenated derivatives

Scientific Research Applications

3,3-Dimethyl-1,1-diphenylbutan-2-amine has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,1-diphenylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
3,3-Dimethyl-1,1-diphenylbutan-2-amine 1,1-diphenyl; 3,3-dimethyl ~269–285 Bioactive intermediates, potential KSP inhibitors
4,4,4-Triphenylbutan-1-amine 4,4,4-triphenyl ~303 Kinesin spindle protein inhibitors, antitumor activity
1-(3,4-Difluorophenyl)-2-methylbutan-1-amine 3,4-difluorophenyl; 2-methyl 199.24 Pharmacological research (structural analog of amphetamines)
3,3-Dimethyl-1-(tetrahydroisoquinolin-2-yl)butan-2-amine Tetrahydroisoquinoline moiety; 3,3-dimethyl 232.36 Research chemical (neuropharmacology)
3,3-Dimethyl-1-butanamine Simple aliphatic amine 101.19 Industrial solvent, organic synthesis intermediate

Physicochemical Properties

  • Lipophilicity : The diphenyl and dimethyl groups in this compound enhance lipophilicity compared to aliphatic amines like 3,3-Dimethyl-1-butanamine, which lacks aromatic rings . This property may improve blood-brain barrier penetration but reduce aqueous solubility .

Research Findings and Challenges

  • Bioactivity Gaps : While triphenylbutanamines show antitumor activity, the specific bioactivity of this compound remains underexplored. Further in vitro assays (e.g., kinase inhibition screens) are needed .
  • Synthetic Challenges: Steric hindrance in diphenyl-substituted amines complicates purification and scale-up, as noted in the synthesis of N-tritylethane-1,2-diamine derivatives .
  • Environmental Impact : Unlike dienes (e.g., 2,3-dimethyl-1,3-butadiene), which produce secondary organic aerosols, aromatic amines like this compound are less studied for environmental persistence or toxicity .

Biological Activity

3,3-Dimethyl-1,1-diphenylbutan-2-amine, also known as (S)-(+)-2-amino-3,3-dimethyl-1,1-diphenylbutane, is an organic compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H23NC_{18}H_{23}N and a molecular weight of 253.38 g/mol. Its structure features a butane backbone with two bulky diphenyl groups and an amino group, contributing to its unique stereochemistry and potential biological interactions.

Research indicates that this compound may interact with various neurotransmitter systems in the central nervous system. The proposed mechanisms include:

  • Receptor Modulation : The compound may influence serotonin and dopamine receptor activity, which are critical for mood regulation and behavioral responses.
  • Enzyme Interaction : There is evidence suggesting that it could inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter synthesis and degradation.

Neuropharmacological Effects

Studies have shown that this compound exhibits notable effects on anxiety and depression-related behaviors. Its interaction with neurotransmitter systems suggests a potential role in treating mood disorders.

Case Studies and Experimental Findings

A variety of experimental studies have explored the biological activity of this compound:

  • Binding Affinity Studies : Preliminary findings indicate that this compound has a binding affinity for serotonin receptors, which may lead to anxiolytic effects. Further pharmacological studies are needed to elucidate its full therapeutic potential.
  • Comparison with Similar Compounds : In comparative studies with structurally similar compounds (e.g., (R)-(−)-2-amino-3-methyl-1,1-diphenylbutane), this compound demonstrated enhanced biological activity due to its steric properties.

Research Findings Summary Table

Study/Research FocusFindings
Neuropharmacological EffectsModulates serotonin and dopamine receptor activity; potential anxiolytic effects.
Enzyme InteractionPossible inhibition of enzymes related to neurotransmitter metabolism.
Structural ComparisonsEnhanced activity compared to similar compounds due to unique steric properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1,1-diphenylbutan-2-amine
Reactant of Route 2
3,3-Dimethyl-1,1-diphenylbutan-2-amine

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